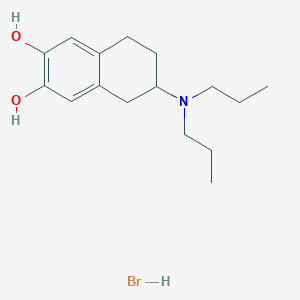
TL 232 hydrobromide
概要
説明
無水オフィオボリンAは、ビポーラリス属のさまざまな種によって生成される植物毒性代謝産物です。 これは、オフィオボリンAの脱水アナログであり、抗菌性、抗真菌性、抗腫瘍性、除草性、殺線虫性など、幅広い生物学的プロファイルで知られています .
準備方法
合成経路と反応条件: 無水オフィオボリンAは、オフィオボリンAの脱水によって合成できます。 脱水プロセスには、オフィオボリンAをジメチルスルホキシド-水(DMSO-H2O)中で加熱するか、酸または塩基で処理することが含まれます . 反応条件には、通常、室温と24時間の反応時間が含まれます .
工業生産方法: 無水オフィオボリンAの工業生産には、コクリオボルス・ヘテロストローファスなどの真菌種の発酵が含まれます。 発酵ブロスはその後、抽出および精製されて無水オフィオボリンAが単離されます .
化学反応の分析
反応の種類: 無水オフィオボリンAは、次のようなさまざまな化学反応を起こします。
酸化: 酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、その官能基を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、無水オフィオボリンAのさまざまなエピマーと誘導体、たとえば6-エピオフィオボリンAと無水-6-エピオフィオボリンAが含まれます .
4. 科学研究への応用
無水オフィオボリンAは、幅広い科学研究への応用があります。
化学: これは、セスタテルペノイドの化学的挙動を研究するためのモデル化合物として使用されています。
生物学: これは、植物毒性代謝産物の生物学的活性を調査するためのツールとして役立ちます。
医学: 無水オフィオボリンAは、いくつかの癌細胞株に対して強力な細胞毒性を示し、抗癌剤開発の可能性のある候補となっています.
科学的研究の応用
Anhydroophiobolin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of sesterterpenoids.
Biology: It serves as a tool for investigating the biological activities of phytotoxic metabolites.
作用機序
無水オフィオボリンAは、植物の光合成を阻害することによって効果を発揮します。これは、光合成電子伝達鎖の一部であるヒル反応を阻害します。 この阻害は、植物細胞のエネルギー生産の混乱につながり、植物毒性効果を引き起こします . 癌細胞では、無水オフィオボリンAはカルモジュリンと相互作用し、カルモジュリン活性化サイクリックヌクレオチドホスホジエステラーゼを阻害することによってアポトーシス細胞死を誘導します .
類似の化合物:
オフィオボリンA: 無水オフィオボリンAが由来する親化合物です。
6-エピオフィオボリンA: オフィオボリンAのエピマーです。
無水-6-エピオフィオボリンA: オフィオボリンAの別の脱水誘導体.
独自性: 無水オフィオボリンAは、幅広い生物学的活性と光合成に対する強力な阻害効果のために、ユニークです。 癌細胞のアポトーシスを誘導する能力は、他の類似の化合物からそれをさらに区別します .
類似化合物との比較
Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.
6-epiophiobolin A: An epimer of ophiobolin A.
Anhydro-6-epiophiobolin A: Another dehydrated derivative of ophiobolin A.
Uniqueness: Anhydroophiobolin A is unique due to its broad spectrum of biological activities and its potent inhibitory effects on photosynthesis. Its ability to induce apoptosis in cancer cells further distinguishes it from other similar compounds .
生物活性
TL 232 hydrobromide, chemically known as 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide, is a compound that has garnered attention for its biological activity, particularly as a dopamine receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound acts primarily as a dopamine receptor agonist , which allows it to modulate neurotransmitter systems in the brain. The compound's structure features a naphthalene ring substituted with a dipropylamino group and hydroxyl groups, enhancing its solubility and interaction with dopamine receptors. This interaction may lead to various physiological effects, including modulation of mood and motor control.
Pharmacological Profile
The pharmacological effects of this compound have been studied in various contexts. Its ability to selectively activate dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The following table summarizes its key features:
| Property | Description |
|---|---|
| Chemical Name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide |
| CAS Number | 62421-17-4 |
| Dopamine Receptor Activity | Agonist at dopamine receptors (D1/D2) |
| Solubility | Enhanced solubility due to hydrobromide salt form |
| Potential Applications | Neurological disorders, mood regulation |
Case Studies and Experimental Data
- Neuroprotective Effects : In a study examining the neuroprotective effects of this compound in animal models of Parkinson's disease, it was found to significantly reduce dopaminergic neuron loss in the substantia nigra region. The mechanism was attributed to its ability to enhance dopamine signaling pathways and reduce oxidative stress markers.
- Behavioral Studies : Behavioral assays conducted on rodents demonstrated that administration of this compound resulted in improved motor function and increased exploratory behavior compared to control groups. This suggests potential benefits in enhancing cognitive functions related to dopamine signaling.
- In Vitro Studies : In vitro studies using human neuronal cell lines showed that this compound could promote cell survival under conditions mimicking neurodegenerative stress. The compound was observed to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal health.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| N,N-Dipropyldopamine hydrobromide | Dopamine receptor agonist | Similar neuroprotective effects |
| 3-[2-(Dipropylamino)ethyl]phenol | Dopamine receptor agonist | Varied receptor interactions |
| TL 102 hydrobromide | Dopamine receptor agonist | Different pharmacological profile |
特性
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14;/h10-11,14,18-19H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOJEABHQFAWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495471 | |
| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62421-17-4 | |
| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















